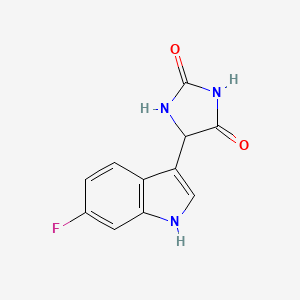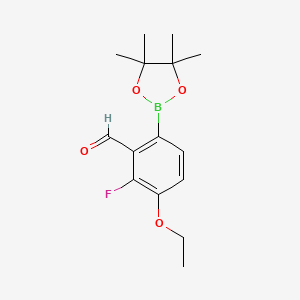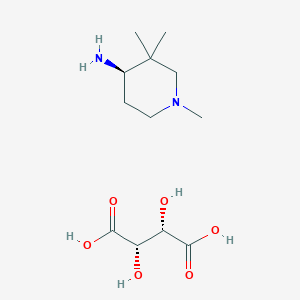
(R)-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate is a compound that combines a piperidine derivative with a dihydroxysuccinate moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including ®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate, typically involves cyclization, hydrogenation, and amination reactions . A common synthetic route might involve the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the dihydroxysuccinate moiety.
Industrial Production Methods
Industrial production of such compounds often employs scalable methods like multicomponent reactions and catalytic processes to ensure high yield and purity . The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents like sodium borohydride . Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
科学的研究の応用
®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which ®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives and dihydroxysuccinate-containing molecules . Examples are:
Piperidinones: Compounds with a similar piperidine core but different functional groups.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness
®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of a piperidine core with a dihydroxysuccinate moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H24N2O6 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
(2S,3S)-2,3-dihydroxybutanedioic acid;(4R)-1,3,3-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2.C4H6O6/c1-8(2)6-10(3)5-4-7(8)9;5-1(3(7)8)2(6)4(9)10/h7H,4-6,9H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m10/s1 |
InChIキー |
KNXWLHUQJODMSC-DOIQAPIBSA-N |
異性体SMILES |
CC1(CN(CC[C@H]1N)C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC1(CN(CCC1N)C)C.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


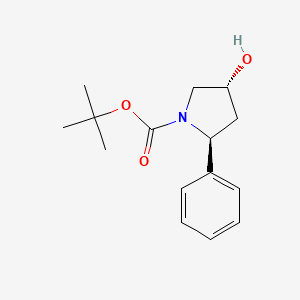
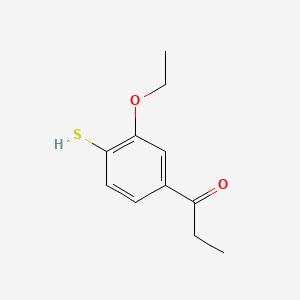
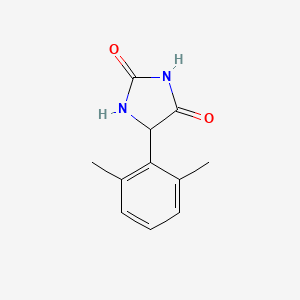
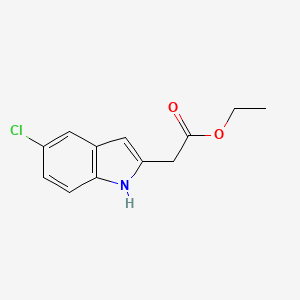


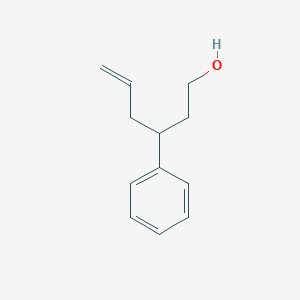

![methyl (4R)-4-[(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14038876.png)

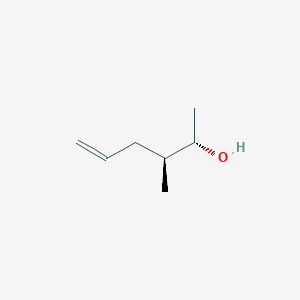
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
